molecular formula C8H15Cl2N3O2 B6244947 methyl 2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoate dihydrochloride CAS No. 2408957-35-5

methyl 2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoate dihydrochloride

Cat. No.: B6244947
CAS No.: 2408957-35-5
M. Wt: 256.1
InChI Key:
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Description

Methyl 2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoate dihydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoate dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an ester or diketone, under acidic or basic conditions.

    Alkylation: The pyrazole intermediate is then alkylated using methyl iodide to introduce the methyl group at the 1-position of the pyrazole ring.

    Amino Acid Derivative Formation: The resulting 1-methylpyrazole is then reacted with an appropriate amino acid derivative, such as an ester of 2-amino-3-bromopropanoic acid, to form the desired product.

    Salt Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline or pyrazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Pyrazoline or pyrazolidine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoate dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an enzyme inhibitor and receptor modulator, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, analgesic, and antimicrobial properties. Researchers are also studying its potential as an anticancer agent.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its derivatives are employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate dihydrochloride
  • Methyl 2-amino-3-(1-methyl-1H-indazol-5-yl)propanoate dihydrochloride

Uniqueness

Methyl 2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoate dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2408957-35-5

Molecular Formula

C8H15Cl2N3O2

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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